molecular formula C14H14O6 B2809138 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 924775-36-0

2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B2809138
CAS No.: 924775-36-0
M. Wt: 278.26
InChI Key: QAGBBRMCALSESL-UHFFFAOYSA-N
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Description

The compound “2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” is a derivative of coumarin . Coumarins are a type of organic compound found in many plants. They have a distinctive sweet odor and are used in perfumes and flavorings. This particular derivative has additional functional groups attached to the coumarin core, which may alter its properties and potential applications .

Scientific Research Applications

Synthesis and Chemical Properties

One key area of application involves the design and synthesis of thiazolidin-4-ones based on chromene derivatives. The process involves several steps, starting with the creation of Schiff’s bases and proceeding through cyclo-condensation reactions to yield compounds with potential antibacterial activity (Čačić et al., 2009). Similarly, the synthesis of various derivatives, including Schiff's bases and hydrazides from chromen-4-yl-acetic acid hydrazide, demonstrates the versatility of chromene compounds in generating new chemical entities with potential antimicrobial properties (Čačić et al., 2006).

Application in Material Science

A novel application area is in material science , where derivatives of 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid are used in the synthesis of photoactive cellulose derivatives. These derivatives are designed to be water-soluble polyelectrolytes decorated with chromene moieties, showing potential for smart material design due to their photochemical properties (Wondraczek et al., 2012).

Biological Activities

The exploration of biological activities is another significant application. Compounds synthesized from chromen-3-yl-acetic acid derivatives have been evaluated for their antioxidant, anti-inflammatory, and antimicrobial activities. For instance, a series of thiazolidine-4-ones bearing chromene moieties demonstrated excellent antioxidant activity, comparable to ascorbic acid, highlighting their potential as therapeutic agents (Čačić et al., 2010). Additionally, certain chromene derivatives containing pyrazole and indenone rings have been synthesized and shown to possess significant antioxidant and antihyperglycemic activities, suggesting their potential in managing oxidative stress and diabetes (Kenchappa et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, coumarin derivatives have been studied for their potential use in pharmaceuticals, cosmetics, and other industries .

Properties

IUPAC Name

2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c1-7-8-4-11(18-2)12(19-3)6-10(8)20-14(17)9(7)5-13(15)16/h4,6H,5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGBBRMCALSESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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